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Compound of Interest

Compound Name: Inz-1

Cat. No.: B1672008

A Comparative Analysis Against the Standard of Care

For researchers, scientists, and drug development professionals invested in rare genetic
mineralization disorders, this guide provides a comprehensive comparison of the
investigational enzyme replacement therapy INZ-701 against the current standard of care for
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Deficiency and ATP-Binding
Cassette Subfamily C Member 6 (ABCCG6) Deficiency. This document synthesizes available
preclinical and clinical data, details experimental methodologies, and visualizes the intricate
signaling pathways involved.

Executive Summary

ENPP1 and ABCC6 deficiencies are rare, life-threatening genetic disorders characterized by
abnormal tissue mineralization and intimal proliferation. Currently, there are no approved
targeted therapies, and the standard of care is supportive, focusing on managing symptoms
and complications. INZ-701, a recombinant human ENPP1-Fc fusion protein, is an
investigational enzyme replacement therapy designed to address the root cause of these
diseases by restoring deficient enzyme activity and normalizing plasma pyrophosphate (PPi)
and adenosine levels. Clinical trial data to date suggests that INZ-701 is a promising
therapeutic candidate, demonstrating a favorable safety profile and showing potential in
improving key disease markers.

Current Standard of Care: A Supportive Approach
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For both ENPP1 and ABCC6 deficiencies, the current standard of care is not curative but aims
to alleviate symptoms and manage the progression of the diseases.

ENPP1 Deficiency:

e Supportive Care: Management of cardiovascular symptoms such as heart disease and
hypertension is crucial.[1]

e Bisphosphonates: These may be used to reduce calcification, though their efficacy is not
well-established.[1]

» Phosphate and Calcitriol: For patients who develop rickets, a combination of oral phosphate
and calcitriol is often prescribed. However, this regimen presents a high treatment burden,
requiring multiple daily doses, and can lead to side effects like nephrocalcinosis (calcification
of the kidneys).[1]

ABCCS6 Deficiency:

» No Approved Therapies: There are currently no approved treatments specifically for ABCC6
deficiency. Management is focused on addressing the clinical manifestations of the disease,
such as cardiovascular and ophthalmologic complications.

INZ-701: A Targeted Therapeutic Strategy

INZ-701 is a rationally designed enzyme replacement therapy that directly addresses the
underlying enzymatic deficiency in these disorders.

Mechanism of Action:

INZ-701 is a soluble, recombinant form of the human ENPP1 enzyme fused to an Fc domain to
extend its half-life. By replacing the deficient or absent ENPP1 enzyme, INZ-701 is designed to
increase the levels of extracellular PPi and adenosine. PPi is a critical inhibitor of pathological
calcification, while adenosine plays a role in regulating tissue responses to injury and
inflammation.
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Performance Benchmarking: INZ-701 vs. Standard
of Care

The following tables summarize the available quantitative data from clinical trials of INZ-701,
providing a preliminary comparison with the outcomes of the current standard of care.

Table 1: INZ-701 Performance in ENPP1 Deficiency
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Performance Metric

INZ-701 Clinical Trial
Results

Standard of Care
(Supportive)

Survival in Infants

80% of infants treated with
INZ-701 survived beyond their
first year.[2]

Historical survival rate is

approximately 50%.[2]

Plasma Pyrophosphate (PPi)

Levels

Rapid, significant, and
sustained increases in PPi
levels observed in adults.[3]
Mean PPi across dose cohorts
(0.2, 0.6, and 1.8 mg/kg) from
day 32 to week 48 were
12994131 nM, 1356+£136 nM,
and 1282+81 nM, respectively,
from a baseline of 426+407
nM.[3]

PPi levels remain low.

Bone Metabolism Markers

Significant reduction in
fibroblast growth factor-23
(FGF-23) and an increase in
bone-specific alkaline
phosphatase (BSAP), with a
decrease in c-telopeptide
(CTX), suggesting improved

bone mineralization.[4]

Continued abnormal bone

metabolism.

Arterial Calcification

Reductions or stabilization of
arterial calcifications observed
in all surviving infant patients,
with complete resolution in
some cases and no evidence

of progression.[2]

Progressive arterial

calcification.

Safety and Tolerability

Generally well-tolerated with
no drug-related serious or
severe adverse events
reported in the Phase 1/2
study in adults.[3]

Side effects associated with
supportive treatments (e.g.,
nephrocalcinosis from

phosphate and calcitriol).[1]
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Performance Metric

INZ-701 Clinical Trial
Results

Standard of Care
(Supportive)

Vascular Health

Stabilization and reduction of
carotid intima-media thickness
(cIMT), a marker for
cardiovascular disease and
stroke risk.[4]

Progressive vascular

pathology.

Retinal Health

Increase in choroidal
thickness, associated with
retinal health, was noted

across all dose cohorts.[4]

Progressive retinal

deterioration.

Visual Function

Preservation and improvement
in visual function over 48
weeks for patients with initial
scores below normal, as
measured by the Global Visual
Function Questionnaire (VFQ-
25).[4]

Progressive loss of visual
function.

Plasma Pyrophosphate (PPi)

Levels

Treatment led to plasma PPi
levels returning to normal at all
dose levels in GACI patients
and in the highest dosing level
in PXE patients.[5]

PPi levels remain low.

Safety and Tolerability

Favorable safety profile with no
serious adverse events

reported in the Phase 1/2 trial.
[4]

N/A (No specific approved
therapy)

Experimental Protocols

The clinical evaluation of INZ-701 has been conducted through a series of Phase 1/2 and

ongoing Phase 3 clinical trials. The general methodologies are described below.
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INZ-701 Clinical Trial in ENPP1 Deficiency (Adults -
NCT04686175)

o Study Design: A Phase 1/2, multicenter, open-label, multiple ascending dose study followed
by a long-term open-label extension period.[6]

o Participants: Adults (18 to <65 years of age) with a confirmed genetic diagnosis of ENPP1
Deficiency and biochemical evidence of hypopyrophosphatemia (PPi <1300 nM).[6]

¢ Intervention: INZ-701 administered via subcutaneous injection at doses of 0.2 mg/kg, 0.6
mg/kg, and 1.8 mg/kg.[3]

¢ Primary Outcome Measures: To assess the safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD) of multiple ascending doses of INZ-701.[6]

o Exploratory Endpoints: Evaluations of skeletal assessment (X-ray and DEXA), arterial and
organ calcification (CT scans, echocardiogram, and renal ultrasound), cardiovascular
function, and patient-reported outcomes.[6]

INZ-701 Clinical Trial in ABCC6 Deficiency (Adults -
NCT05030831)

o Study Design: A Phase 1/2, open-label, multiple ascending dose study to evaluate the safety,
tolerability, pharmacokinetics, and pharmacodynamics of INZ-701 followed by an open-label
long-term extension period.[7]

o Participants: Adults (18 to <70 years old) with a diagnosis of ABCC6 Deficiency supported by
prior genetic identification of biallelic ABCC6 mutations.[8]

 Intervention: INZ-701 administered via subcutaneous injection at increasing doses.[8]
Participants were assigned to three dose cohorts: 0.2 mg/kg, 0.6 mg/kg, and 1.8 mg/kg.[9]

e Primary Outcome Measures: To understand the safety of the medication, how it is processed
by the body, and changes in PPi and other markers.[8]

o Extension Period Endpoints: Evaluation of skeletal, vascular, and physical function, as well
as patient-reported outcomes.[8]
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Signaling Pathways and Mechanism of Action

To understand the therapeutic rationale for INZ-701, it is essential to visualize the underlying
signaling pathways affected by ENPP1 and ABCC6 deficiencies.

ENPP1 Deficiency and the Role of INZ-701

ENPP1 plays a crucial role in hydrolyzing extracellular ATP to produce AMP and PPi. PPi is a
potent inhibitor of hydroxyapatite crystal formation and deposition, thus preventing soft tissue
calcification. In ENPP1 deficiency, low levels of PPi lead to pathological calcification. INZ-701,
as an enzyme replacement, restores the production of PPi.

Furthermore, ENPP1 is a negative regulator of the cGAMP-STING (stimulator of interferon
genes) pathway.[10][11] ENPP1 degrades extracellular cyclic GMP-AMP (cGAMP), a second
messenger that activates the STING pathway, leading to an innate immune response.[12]
While the direct relevance to the mineralization phenotype is still under investigation, it
highlights the multifaceted role of ENPP1.
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Caption: ENPP1's dual role in mineralization and immune signaling.

ABCC6 Deficiency and Downstream Effects

The ABCC6 protein, primarily expressed in the liver and kidneys, is an ATP-dependent
transporter.[13][14] While its exact substrate is still under investigation, its deficiency leads to
reduced circulating levels of PPi, resulting in ectopic calcification similar to ENPP1 deficiency.
[15] One of the downstream consequences of ABCC6 deficiency is the activation of the Bone
Morphogenetic Protein (BMP) signaling pathway, which is pro-mineralizing.[16][17] This
activation is thought to contribute to the osteochondrogenic changes seen in affected tissues.
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Caption: ABCC6 deficiency leads to reduced PPi and pro-mineralizing BMP signaling.

Conclusion

INZ-701 represents a significant advancement in the potential treatment of ENPP1 and ABCC6
deficiencies. By targeting the fundamental enzymatic defect, it offers a promising alternative to
the current supportive standard of care. The preliminary clinical data on survival, biochemical
markers, and clinical outcomes are encouraging. Further data from ongoing and planned
pivotal trials will be critical in fully elucidating the efficacy and safety profile of INZ-701 and its
potential to become the new standard of care for these devastating rare diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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